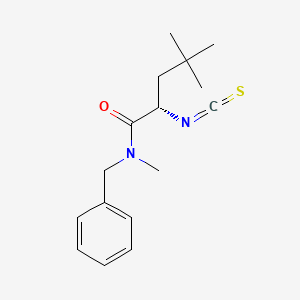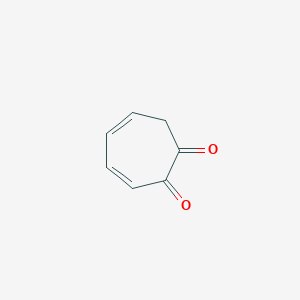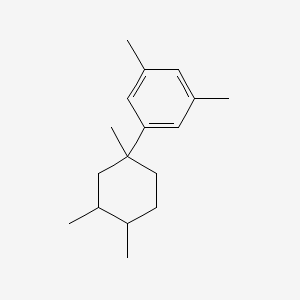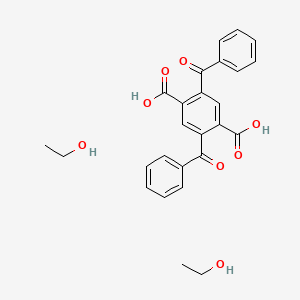![molecular formula C13H12Cl2OSe B14176978 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane CAS No. 919171-30-5](/img/structure/B14176978.png)
3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane: is a complex organic compound characterized by its unique bicyclic structure. This compound features a dichloromethylidene group and a phenylselanyl group attached to a 2-oxabicyclo[2.2.1]heptane framework. The presence of selenium and chlorine atoms in its structure makes it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a suitable bicyclic precursor with dichlorocarbene and phenylselenyl chloride under controlled conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the dichlorocarbene intermediate, followed by the addition of phenylselenyl chloride to introduce the phenylselanyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
化学反应分析
Types of Reactions: 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The dichloromethylidene group can be reduced to form a methylene group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used for substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Methylene derivatives.
Substitution: Azide or thiol-substituted derivatives.
科学研究应用
Chemistry: 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into the medicinal applications of this compound includes its potential use as a precursor for developing selenium-containing drugs with antioxidant or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring selenium incorporation.
作用机制
The mechanism of action of 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance. The dichloromethylidene group can participate in electrophilic or nucleophilic reactions, affecting molecular pathways. The compound’s bicyclic structure provides rigidity, which can influence its binding to specific targets.
相似化合物的比较
2,7-Diazabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and controlled bridge-opening reactions.
7-Oxabicyclo[2.2.1]heptane: Studied for its reactions with dinitrogen pentoxide and its potential in organic synthesis.
Uniqueness: 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both selenium and chlorine atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. Its combination of a dichloromethylidene group and a phenylselanyl group within a bicyclic framework sets it apart from other similar compounds.
属性
CAS 编号 |
919171-30-5 |
|---|---|
分子式 |
C13H12Cl2OSe |
分子量 |
334.1 g/mol |
IUPAC 名称 |
3-(dichloromethylidene)-6-phenylselanyl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H12Cl2OSe/c14-13(15)12-8-6-10(16-12)11(7-8)17-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
InChI 键 |
FTFYPBWDQNKLRY-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1OC2=C(Cl)Cl)[Se]C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)

![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)
![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)

![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)

![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)

